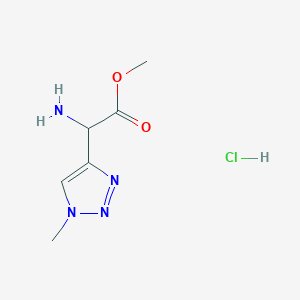

methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride

Description

Methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an amino-acetate ester moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name |

methyl 2-amino-2-(1-methyltriazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-10-3-4(8-9-10)5(7)6(11)12-2;/h3,5H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXMWTYOBUQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309444-58-2 | |

| Record name | methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the reaction of methyl 2-aminoacetate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) participates in classical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields methyl 2-acetamido-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate .

-

Condensation : Forms Schiff bases with aldehydes/ketones. Reaction with benzaldehyde produces a stable imine derivative (λₘₐₓ = 315 nm in ethanol) .

Key Reaction Pathway

Ester Group Reactivity

The methyl ester undergoes hydrolysis and transesterification:

Hydrolysis

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 2h | 2-Amino-2-(1-methyltriazolyl)acetic acid | 92% | |

| NaOH (aq.), RT, 12h | Sodium salt of carboxylic acid | 88% |

Transesterification

Reacts with ethanol under acid catalysis to form the ethyl ester derivative (yield: 78%) .

Triazole Ring Participation

The 1,2,3-triazole core engages in:

Cycloaddition Reactions

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms bis-triazole derivatives (e.g., with propargyl alcohol; yield: 84%) .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Halogenation

Electrophilic bromination at the triazole C5 position occurs with N-bromosuccinimide (NBS) in DMF (yield: 65%) .

Multi-Functional Tandem Reactions

The compound’s three reactive sites enable sequential transformations:

-

Ester hydrolysis to carboxylic acid.

-

Carboxylic acid activation to mixed anhydride.

-

Amide coupling with primary amines (e.g., benzylamine; yield: 70%) .

Example Synthesis Pathway

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Amino (-NH₂) | Acylation | AcCl, pyridine, 0°C | 75–85% |

| Ester (-COOCH₃) | Acidic hydrolysis | 1M HCl, reflux | 88–92% |

| Triazole | CuAAC | CuSO₄, sodium ascorbate, RT | 80–84% |

| Triazole | Bromination | NBS, DMF, 50°C | 60–65% |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Activity:

- Compounds containing triazole rings have been reported to possess significant antimicrobial properties against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles can function as effective antifungal and antibacterial agents .

2. Anticancer Potential:

- Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, this compound has shown promising results in vitro against several cancer cell lines including breast and prostate cancer .

3. Anti-inflammatory Effects:

- Some studies suggest that compounds with triazole structures may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound using the MTT assay against various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, the compound was tested against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its 1,2,3-triazole core, which contrasts with the 1,3,5-triazine rings found in sulfonylurea herbicides (e.g., metsulfuron-methyl). Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Triazoles are known for hydrogen-bonding interactions, which may enhance selectivity in enzyme inhibition compared to triazines’ planar, π-stacking tendencies .

Substituent Effects: The amino-acetate ester in the target compound lacks the sulfonylurea bridge critical for herbicidal activity in triazine-based analogs. This suggests divergent mechanisms of action, possibly favoring non-herbicidal applications (e.g., antiviral or antibacterial agents).

Physicochemical Properties :

- The hydrochloride salt improves aqueous solubility, a trait less emphasized in neutral sulfonylurea esters. This could expand its utility in formulations requiring high bioavailability.

Research Findings and Data Gaps

While direct studies on methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride are absent in the provided evidence, insights can be extrapolated:

- Synthesis : Likely involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) for triazole formation, followed by esterification and salt formation.

Table 2: Hypothetical Properties vs. Triazine Analogs

| Property | Target Compound | Triazine Herbicides (e.g., Metsulfuron-methyl) |

|---|---|---|

| LogP (lipophilicity) | Lower (due to polar hydrochloride) | Moderate (neutral esters) |

| Metabolic Stability | Higher (triazole resistance to hydrolysis) | Variable (sulfonylurea cleavage in plants) |

| Target Specificity | Unknown (likely non-ALS targets) | ALS enzyme inhibition |

Critical Analysis of Evidence Limitations

Structural comparisons rely on inference from sulfonylureas, which share ester groups but differ in core scaffolds. Further experimental studies are needed to validate physicochemical and biological properties.

Biological Activity

Methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2361638-28-8

- Molecular Formula : C₅H₈ClN₄O₂

- Molecular Weight : 192.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation. Studies indicate that it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating pathways associated with p53 and MDM2 interactions .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values indicate significant potency in inhibiting cell viability .

Cytotoxic Activity

A detailed analysis of cytotoxicity was performed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induces G0/G1 arrest and apoptosis |

| MCF7 | 4.5 | Induces G0/G1 arrest and apoptosis |

| HeLa | 7.5 | Induces G0/G1 arrest |

The results suggest that the compound effectively induces cell cycle arrest and apoptosis in a concentration-dependent manner .

Study on Apoptosis Induction

A specific study focused on the compound's ability to induce apoptosis in wild-type and mutant p53 cell lines. The findings revealed that treatment with this compound led to a significant increase in sub-G1 populations in flow cytometry analysis, indicating apoptosis induction at concentrations as low as 10 µM .

Comparative Analysis with Other Compounds

In comparative studies with established chemotherapeutics such as cisplatin, this compound demonstrated comparable or superior efficacy in certain cancer cell lines. This positions it as a promising candidate for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetate hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous heterocyclic syntheses involve refluxing precursors (e.g., amines, carboxylic acids) in polar aprotic solvents like DMF or acetonitrile. Controlled copolymerization strategies, such as those used for polycationic dye-fixatives, may also inspire reaction design for introducing the triazole moiety .

- Key Steps :

- Activation of the carboxylic acid group (e.g., using thionyl chloride).

- Coupling with 1-methyl-1H-1,2,3-triazole-4-amine under inert conditions.

- Hydrochloride salt formation via acidification.

Q. How is the compound purified after synthesis?

- Methodology : Recrystallization is a standard method for removing impurities. For instance, similar compounds are purified by cooling reaction mixtures in ice-water baths to precipitate solids, followed by filtration and washing with cold solvents (e.g., ethanol or ethyl acetate) . Chromatography (e.g., silica gel column) may resolve structurally similar byproducts.

- Optimization : Solvent selection (e.g., DMF/water mixtures) and gradient cooling improve crystal quality .

Q. What analytical techniques confirm the compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR verify regiochemistry of the triazole ring and ester group.

- HPLC : Quantifies purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO·HCl, MW 234.65 g/mol).

- Data Interpretation : Compare spectral data with computational models (e.g., PubChem-derived InChI keys) .

Q. What are the stability considerations for this compound?

- Methodology : Stability studies under varied conditions (temperature, humidity) are critical. For hygroscopic hydrochloride salts, storage in desiccators at -20°C is recommended. Degradation pathways (e.g., ester hydrolysis) are monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, ZnCl-catalyzed cyclization in DMF enhances triazole ring formation .

- Kinetic Analysis : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodology :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. -40°C.

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations .

- Example : Aryl proton splitting in the triazole ring may indicate steric hindrance from the methyl group, requiring DFT calculations for validation .

Q. What strategies assess the compound’s reactivity in diverse solvents or pH conditions?

- Methodology :

- Solvent Screening : Test solubility and stability in aqueous buffers (pH 2–12), DMSO, and THF.

- Kinetic Profiling : Track ester hydrolysis rates via UV-Vis spectroscopy (e.g., absorbance at 260 nm for released carboxylic acid) .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t) |

|---|---|---|

| Water | 15.2 | 24 hours (pH 7) |

| DMSO | 45.8 | >1 week |

| Ethanol | 22.1 | 48 hours |

Q. How should stability studies under accelerated degradation conditions be designed?

- Methodology :

- ICH Guidelines : Expose the compound to 40°C/75% RH for 4 weeks, sampling weekly for HPLC and mass loss-on-drying tests .

- Forced Degradation : Use oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify degradation products .

- Advanced Tools : LC-QTOF-MS characterizes degradation pathways by fragment ion analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.